1-[(3,4-Dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea
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Overview
Description
1-[(3,4-Dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea is a synthetic organic compound characterized by its unique structure, which includes a dimethoxybenzoyl group, a furan ring, and a thiourea moiety
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 3,4-dimethoxybenzoyl chloride with furan-2-ylmethylamine, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using recrystallization techniques .
Chemical Reactions Analysis
1-[(3,4-Dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as alkyl halides can replace the thiourea group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with oxidative stress pathways and microbial cell wall synthesis .
Comparison with Similar Compounds
1-[(3,4-Dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxybenzoyl)amino]-3-(3-nitrophenyl)thiourea: This compound shares a similar core structure but differs in the substituent on the thiourea moiety, which can lead to different chemical and biological properties.
2-[(3,4-Dimethoxybenzoyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(3,4-dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-12-6-5-10(8-13(12)21-2)14(19)17-18-15(23)16-9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H,17,19)(H2,16,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWGLBWECFEZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=S)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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